molecular formula C11H14N4O5S B3135645 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid CAS No. 40265-94-9

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B3135645
CAS No.: 40265-94-9
M. Wt: 314.32 g/mol
InChI Key: GIUUWKUFWYCKBW-UHFFFAOYSA-N
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Description

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid (CAS 40265-94-9) is a chemical compound with a molecular formula of C₁₁H₁₄N₄O₅S and a molecular weight of 314.32 g/mol . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. The structure of this compound incorporates both a sulfonamide group and a carbamimidoyl moiety, which are functional groups of significant interest in medicinal chemistry and biochemical research . Sulfonamide-containing compounds are widely investigated as inhibitors of the carbonic anhydrase (CA) family of enzymes . These zinc metalloenzymes are abundant in many life forms and play critical roles in physiological processes such as respiration, pH homeostasis, and electrolyte secretion . As a result, the selective inhibition of various CA isoforms is a key therapeutic target for conditions including glaucoma, edema, obesity, and neuropathic pain . Researchers may find this compound particularly valuable as a building block or intermediate in the synthesis of novel sulfonamide derivatives, or as a investigational tool in enzymology studies to explore the structure-activity relationships of CA inhibitors . Its mechanism of action, if functioning as a CA inhibitor, would likely involve coordinating the zinc ion in the enzyme's active site via the sulfonamide nitrogen, thereby impeding the enzyme's catalytic activity .

Properties

IUPAC Name

4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c12-11(13)15-21(19,20)8-3-1-7(2-4-8)14-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,14,16)(H,17,18)(H4,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUWKUFWYCKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Carbamimidoylsulfamoyl Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate.

    Attachment to the Phenyl Ring: The sulfonamide intermediate is then reacted with a phenyl derivative under appropriate conditions to form the desired phenylsulfonamide.

    Formation of the Amino Group: The phenylsulfonamide is further reacted with an appropriate reagent to introduce the amino group.

    Formation of the Oxobutanoic Acid Moiety: Finally, the amino-phenylsulfonamide is reacted with a suitable reagent to introduce the oxobutanoic acid moiety, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl C₁₀H₁₀FNO₃ 211.19 g/mol Metal coordination, biological studies
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl, 4-fluorophenyl C₁₆H₁₂ClFNO₃ 320.73 g/mol Not specified (halogenated analogs)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Sulfanyl-carboxymethyl, aryl groups (e.g., Cl, Me, Et) Varies by aryl group Varies Hypolipidemic, antirheumatic activity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl C₁₂H₁₅NO₃ 221.25 g/mol Intermediate in fine chemical synthesis
4-{[(6-chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid Benzothiazole-chloro substituent C₁₁H₉ClN₂O₄S 300.72 g/mol Potential protease inhibition (benzothiazole core)

Physicochemical and Pharmacokinetic Insights

  • Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl) increase acidity of the carboxylic acid moiety, enhancing solubility in polar solvents .
  • Bulkier Substituents : Ethyl or benzothiazole groups reduce aqueous solubility but improve lipid membrane permeability .
  • Sulfamoyl vs.

Biological Activity

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C11H14N4O5S
  • Molecular Weight : 302.32 g/mol

Biological Activity Overview

The biological activity of this compound is primarily focused on its potential as an anticancer agent and its effects on apoptosis in cancer cells.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases, which are crucial for the apoptotic process.
  • Inhibition of Tumor Growth : In preclinical studies, this compound demonstrated significant tumor growth inhibition in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications of the compound and their effects on biological activity:

ModificationEC50 (nM)GI50 (nM)Biological Effect
Parent Compound270229Induces apoptosis in DLD-1 colorectal cells
Addition of Sulfamoyl GroupTBDTBDPotential enhancement of solubility and activity
Variations in Phenyl SubstituentsTBDTBDAltered receptor binding affinities

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptosis-inducing properties in human colorectal cancer cells.
    • Findings : The compound exhibited a significant increase in PARP cleavage and DNA laddering, indicating effective induction of apoptosis .
  • Xenograft Model Study :
    • Objective : To assess tumor growth inhibition in vivo.
    • Results : A related compound showed a 63% reduction in tumor size at a dosage of 50 mg/kg, suggesting similar potential for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid intermediates . Optimization involves adjusting reaction time (6–24 hours), temperature (60–100°C), and catalysts (e.g., Lewis acids for Friedel-Crafts). Monitor intermediates using HPLC or TLC to ensure stepwise progression. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfamoyl (N–S=O) vibrations at 1150–1350 cm⁻¹ .
  • NMR : Analyze 1H^1H and 13C^13C spectra for aromatic proton environments (δ 7.2–8.1 ppm) and carbamimidoyl groups (δ 160–170 ppm for C=O) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .

Q. What are the key considerations for solubility and storage to maintain stability?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and store at –20°C in amber vials to prevent photodegradation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures formed during synthesis?

  • Methodology : The Michael addition step generates R/S enantiomers due to the chiral center at the sulfamoyl group . Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology : Synthesize derivatives by modifying substituents on the phenyl ring (e.g., halogens, alkyl groups) . Evaluate bioactivity using:

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization .
  • Molecular docking : Simulate binding affinities with software like AutoDock Vina, focusing on hydrogen bonds between the carbamimidoyl group and catalytic residues .

Q. How should contradictory bioactivity data across studies be addressed?

  • Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate experiments under standardized protocols (e.g., Mosmann’s MTT assay for cytotoxicity ). Cross-validate using orthogonal methods, such as SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream protein expression .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) to model protein-ligand stability and DFT (density functional theory) to calculate electrostatic potential maps of the carbamimidoyl-sulfamoyl motif. Validate predictions with SPR or ITC (isothermal titration calorimetry) .

Q. How can metabolic pathways and degradation products be analyzed?

  • Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify phase I oxidation products (e.g., hydroxylation at the butanoic acid chain) and phase II conjugates (glucuronidation). Compare degradation profiles under accelerated stability conditions (40°C/75% RH) using forced degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 2
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4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.